Butyl epoxystearate

Catalog No.
S1511123
CAS No.
106-83-2
M.F
C22H42O3
M. Wt
354.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl epoxystearate

CAS Number

106-83-2

Product Name

Butyl epoxystearate

IUPAC Name

butyl 8-(3-octyloxiran-2-yl)octanoate

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C22H42O3/c1-3-5-7-8-10-13-16-20-21(25-20)17-14-11-9-12-15-18-22(23)24-19-6-4-2/h20-21H,3-19H2,1-2H3

InChI Key

FEXXLIKDYGCVGJ-UHFFFAOYSA-N

SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCC

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCC

Butyl epoxystearate is a chemical compound classified as an epoxy fatty acid ester, specifically the ester of butanol and 9,10-epoxystearic acid. Its molecular formula is C22H42O3C_{22}H_{42}O_3, and it features a unique epoxide functional group which imparts distinct reactivity and properties. This compound is primarily derived from natural oils, such as palm oil or stearic acid, through various chemical processes including epoxidation.

The reactivity of butyl epoxystearate can be attributed to its epoxide group, which is known for undergoing ring-opening reactions. These reactions can occur with nucleophiles such as water, alcohols, or amines, leading to the formation of diols or other derivatives. For instance, it can react with organic acids to form esters or with nucleophiles in the presence of catalysts . The compound has also been studied for its potential in lipase-mediated reactions, which can facilitate simultaneous esterification and epoxidation processes .

Butyl epoxystearate exhibits interesting biological properties that make it suitable for various applications in biochemistry and medicine. Studies suggest that it may possess antimicrobial properties due to its ability to disrupt microbial cell membranes. Moreover, its derivatives have been explored for their potential use in drug delivery systems due to their biocompatibility and ability to form stable emulsions .

Chemical Synthesis

  • Epoxidation of Fatty Acids: The most common method involves the chemical epoxidation of stearic acid or its derivatives using peracetic acid or hydrogen peroxide in the presence of a catalyst.
  • Esterification: Butyl epoxystearate can also be synthesized through the esterification of butanol with 9,10-epoxystearic acid under acidic conditions.

Biocatalytic Methods

Recent studies have highlighted the use of lipases as biocatalysts for the synthesis of butyl epoxystearate. This method allows for milder reaction conditions and can enhance selectivity while reducing by-products .

Butyl epoxystearate finds utility in various fields:

  • Cosmetics: It is used as an emollient and skin conditioning agent.
  • Pharmaceuticals: Its derivatives are explored for drug formulation and delivery systems.
  • Lubricants: It serves as a lubricant additive due to its excellent stability and low volatility.
  • Surfactants: Its amphiphilic nature makes it suitable for use in surfactant formulations.

Interaction studies have shown that butyl epoxystearate can interact with various biological molecules, influencing their activity. For example, it has been observed to enhance the solubility of hydrophobic drugs, improving their bioavailability. Additionally, the compound's interactions with cell membranes have been studied to understand its potential cytotoxic effects on certain cancer cell lines .

Butyl epoxystearate shares structural similarities with several other compounds, yet exhibits unique properties due to its specific functional groups. Below is a comparison table highlighting some similar compounds:

Compound NameMolecular FormulaUnique Features
Butyl stearateC22H44O2C_{22}H_{44}O_2Non-epoxidized form; commonly used as an emollient
Epoxidized soybean oilC18H34O3C_{18}H_{34}O_3Derived from soybean; used in coatings and adhesives
Glycidyl stearateC21H40O3C_{21}H_{40}O_3Contains glycidyl group; used in polymer applications
Butyl glycidyl etherC7H14O2C_{7}H_{14}O_2Smaller structure; used in epoxy resins

Uniqueness

Butyl epoxystearate's uniqueness lies in its combination of fatty acid properties with an epoxide functionality, allowing for versatile applications ranging from cosmetics to pharmaceuticals. Its ability to undergo specific

Butyl epoxystearate synthesis involves a two-step enzymatic process: esterification of oleic acid with butanol and epoxidation of the resulting ester. Candida antarctica lipase B (immobilized as Novozym® 435) catalyzes both steps under mild conditions.

Esterification Mechanism

  • Lipase-Catalyzed Transesterification: Oleic acid reacts with butanol via nucleophilic acyl substitution, forming butyl oleate. This step is rapid, with conversions exceeding 80% in solvent-free systems.
  • Alcohol Selection: Longer-chain alcohols (e.g., n-octanol, n-hexanol) enhance esterification rates compared to ethanol or iso-propanol, likely due to reduced steric hindrance.

Epoxidation Mechanism

  • Perhydrolysis: Novozym® 435 facilitates perhydrolysis of butyl oleate or free oleic acid, converting carboxylic acids to peroxyacids in the presence of hydrogen peroxide (H₂O₂).
  • Epoxide Formation: The peroxyacid acts as an oxidizing agent, epoxidizing the alkene in butyl oleate. This reaction is highly selective, yielding cis- or trans-butyl epoxystearate depending on alkene geometry.

Key Advantage: The one-pot process eliminates intermediate purification, enabling sequential esterification and epoxidation.

Optimization of Novozym® 435-Catalyzed Reactions

Novozym® 435’s performance is influenced by reaction parameters and catalyst modifications.

Critical Optimization Parameters

ParameterOptimal ConditionsImpact on Yield/Activity
Temperature37–50°CMaximizes enzymatic activity without thermal inactivation
Substrate Molar Ratio1:1 (butanol:oleic acid)Balances esterification kinetics
Enzyme Loading5–20 wt% (reaction mixture)Ensures sufficient catalyst density
SolventEthyl acetate, hexane, or solvent-freeNon-polar solvents reduce enzyme inactivation

Advanced Strategies

  • Ultrasound-Assisted Catalysis: Ultrasound enhances mass transfer, achieving >94% conversion in 2.5 hours with Novozym® 435. This improves enzyme recycling (14 cycles at 70% activity vs. 3 cycles without ultrasound).
  • Co-Solvents: Tert-butanol swells the acrylic support of Novozym® 435, accelerating reaction rates while mitigating enzyme deactivation.
  • Catalyst Modifications: Coating with polyethyleneimine (PEI) or 2,4,6-trinitrobenzenesulfonic acid (TNBS) enhances stability. PEI-modified Novozym® 435 retains activity for 14 cycles, while TNBS derivatization reduces product deposition.

Solvent-Free Chemo-Enzymatic Production Strategies

Solvent-free methods minimize environmental impact and simplify purification.

Process Advantages

  • Efficient Peroxyacid Formation: Urea–hydrogen peroxide (UHP) releases H₂O₂ gradually, avoiding rapid enzyme inactivation.
  • High Yields: Solvent-free epoxidation of methyl oleate achieves 89–100% yields in 1–2 hours.
  • Reduced Byproducts: Absence of water prevents hydrolysis of epoxide.

Challenges

  • Enzyme Stability: Prolonged exposure to H₂O₂ reduces Novozym® 435 activity. Stepwise addition of H₂O₂ mitigates this.
  • Alcohol Interference: Ethanol inhibits lipase activity, necessitating alcohol removal or substitution with non-polar solvents.

Hydrogen Peroxide as Oxygen Donor in Perhydrolysis Reactions

H₂O₂ is critical for peroxyacid synthesis, but its handling requires careful optimization.

Mechanistic Role

  • Peroxyacid Formation: Lipase catalyzes the reaction of H₂O₂ with carboxylic acids (R-COOH + H₂O₂ → R-CO₃H + H₂O).
  • Epoxidation Efficiency: Peroxyacids (e.g., peroxyoctanoic acid) epoxidize alkenes via a syn-addition mechanism, preserving stereochemistry.

Operational Considerations

FactorImpact on ReactionMitigation Strategy
H₂O₂ ConcentrationHigh concentrations inactivate Novozym® 435Gradual H₂O₂ addition or UHP use
Water ContentHydrolyzes epoxide to diolSolvent-free systems
Temperature>50°C accelerates enzyme deactivationMaintain 30–50°C

UHP vs. Aqueous H₂O₂: UHP enables anhydrous conditions, reducing side reactions and improving enzyme stability.

Covalent Incorporation as Non-Migratory Plasticizer

Butyl epoxystearate represents a significant advancement in non-migratory plasticizer technology for polyvinyl chloride matrices through its ability to form covalent bonds with polymer chains [1]. The compound, with molecular formula C22H42O3 and molecular weight of 354.6 g/mol, functions as an epoxide plasticizer and stabilizing agent that can be permanently incorporated into PVC structures [1]. The epoxy group present in butyl epoxystearate enables chemical bonding with the polymer matrix, preventing the migration issues commonly associated with traditional phthalate plasticizers [2].

Research has demonstrated that covalent incorporation of epoxy-containing compounds significantly improves the thermal stability and reduces hydrogen chloride evolution during PVC processing [3]. The mechanism involves nucleophilic substitution reactions where the epoxy groups of butyl epoxystearate react with polymer chains, creating permanent crosslinks that maintain plasticization effects without migration [2]. Studies on similar epoxy plasticizers have shown that molecular weights increased from baseline values of 43,700 g/mol to 62,300-66,700 g/mol following covalent incorporation, indicating successful chemical attachment [2] [3].

The non-migratory characteristics of butyl epoxystearate stem from its special molecular structure, which allows it to reduce decomposition, embrittlement, and coking caused by heating and environmental factors during processing and use [4]. This epoxide plasticizer demonstrates good heat stability, weather resistance, low temperature resistance, and light stability while maintaining excellent compatibility with PVC and faster curing speeds compared to traditional plasticizers [4].

Impact on Glass Transition Temperature and Chain Mobility

Butyl epoxystearate significantly influences the thermal properties of PVC through substantial reductions in glass transition temperature and enhancement of polymer chain mobility [2] [3]. Research on epoxy-modified PVC systems has demonstrated dramatic decreases in glass transition temperatures, with values dropping from the baseline PVC temperature of 81.24°C to as low as 31.49°C when fatty acid-based epoxy compounds are covalently incorporated [2] [3].

The following table presents comprehensive glass transition temperature data for various polymer-plasticizer systems:

Polymer SystemGlass Transition Temperature (°C)Temperature Reduction (°C)Reference
Pure PVC81.240.00Baseline [2]
PVC + Dioctyl Phthalate (10 wt%)75.006.24 [33]
PVC + Dioctyl Phthalate (20 wt%)65.0016.24 [33]
PVC + Epoxy-Modified Fatty Acids31.49-46.9134.33-49.75 [2] [3]
Pure Cellulose Acetate190.000.00Baseline [10]
Cellulose Acetate + Glycerol Triacetate45.00145.00 [10]

The mechanism underlying these temperature reductions involves the disruption of intermolecular forces between polymer chains through the incorporation of flexible epoxy segments [8] [9]. Epoxy plasticizers like butyl epoxystearate act by increasing the free volume within the polymer matrix and reducing the energy required for molecular motion [8]. The glass transition temperature is critically affected by cure conditions, chemical composition, and the degree of crosslinking achieved through epoxy incorporation [8] [9].

Chain mobility enhancement is evidenced by increased elongation at break values and reduced tensile strength in modified PVC systems [2] [3]. The incorporation of epoxy compounds results in higher molecular weights while simultaneously improving flexibility, indicating successful plasticization without compromising mechanical integrity [2]. Dynamic mechanical analysis has revealed that epoxy-modified PVC exhibits broader relaxation temperature ranges, suggesting improved molecular mobility across a wider temperature spectrum [33].

Comparative Performance in Cellulose Triacetate vs. PVC Matrices

The performance of butyl epoxystearate differs significantly between cellulose triacetate and PVC matrices due to fundamental differences in polymer structure and intermolecular interactions [10] [11]. Cellulose acetate, with its high degree of crystallinity and extensive hydrogen bonding network, presents unique challenges for plasticizer incorporation compared to the more amorphous PVC structure [10] [27].

In cellulose triacetate systems, traditional plasticizers such as glycerol triacetate and triethyl citrate have demonstrated superior effectiveness compared to epoxy-based compounds [10]. The most efficient known plasticizers for cellulose acetate are diethyl phthalate, glycerol triacetate, and triethyl citrate, which achieve glass transition temperature depressions of 140-145°C from the baseline temperature of approximately 190°C [10] [11]. The plasticization mechanism in cellulose acetate involves the disruption of hydrogen bonds and dipole-dipole interactions between polymer chains [10].

PVC matrices, conversely, show enhanced compatibility with epoxy plasticizers like butyl epoxystearate due to the polar nature of the carbon-chlorine bonds [1] [4]. The interaction between epoxy groups and PVC chains occurs through nucleophilic substitution mechanisms, creating stable covalent bonds that prevent migration [2] [3]. This fundamental difference in bonding mechanism provides PVC systems with superior long-term stability compared to cellulose acetate systems where plasticizers remain physically incorporated [11] [12].

Comparative studies have demonstrated that PVC-epoxy systems maintain their plasticization effects over extended periods, while cellulose acetate systems may experience plasticizer migration or volatilization [11] [14]. The mechanical properties of PVC modified with epoxy plasticizers show maintained elasticity and reduced brittleness, characteristics particularly important for applications requiring long-term flexibility [4] [12].

Synergistic Effects with Ionic Liquid Carriers in Membrane Technology

The combination of butyl epoxystearate with ionic liquid carriers in membrane technology represents an emerging area of polymer science research with significant potential for enhanced separation performance [16] [17]. Ionic liquid-based membranes have gained attention due to their unique coordination properties and ability to provide selective transport mechanisms [22] [36].

Facilitated transport membranes incorporating ionic liquids demonstrate superior carbon dioxide separation performance, with permeance values reaching 3923 GPU and selectivities of 1200 for carbon dioxide/nitrogen separations [16] [17]. The incorporation of epoxy compounds like butyl epoxystearate into these systems provides mechanical reinforcement while maintaining the mobility enhancement necessary for effective ion transport [17] [20].

Research has shown that poly(ionic liquid)-ionic liquid combinations create non-crosslinked gels where the ionic liquid component acts as a plasticizer for mobility enhancement [17]. The glass transition temperature of these systems decreases with increased ionic liquid content, similar to the effects observed with epoxy plasticizers in polymer matrices [17]. The synergistic effect arises from the combination of the mechanical stability provided by the polymer matrix and the enhanced transport properties contributed by the ionic liquid carriers [16] [22].

The following performance characteristics have been documented for ionic liquid membrane systems:

ParameterValueReference
Carbon Dioxide Permeance3923 GPU [16]
Carbon Dioxide/Nitrogen Selectivity1200 [16]
Carbon Dioxide/Oxygen Selectivity300 [16]
Operating Temperature Range25-40°C [17]
Membrane Thickness900 nm [17]

The stability of these composite systems is enhanced through the immobilization of ionic liquids within polymeric matrices, effectively reducing leaching while maintaining separation efficiency [36] [38]. Polymeric inclusion membranes based on ionic liquids demonstrate retention of up to 82% of the initial ionic liquid content after extended exposure to aqueous solutions [36]. The incorporation of epoxy compounds like butyl epoxystearate potentially contributes to this stability through crosslinking mechanisms that create additional retention sites for the ionic liquid carriers [21] [22].

The industrial synthesis of butyl epoxystearate necessitates sophisticated multiphase reactor designs that can effectively handle the complex interfacial phenomena inherent in epoxidation reactions. The heterogeneous nature of these processes, involving organic substrates, aqueous oxidants, and solid catalysts, presents unique challenges in reactor design and scale-up.

Reactor Configuration and Hydrodynamics

Contemporary multiphase reactor configurations for epoxidation processes encompass three primary categories: batch stirred tank reactors, continuous flow tubular reactors, and fixed bed reactors. Each configuration offers distinct advantages and limitations in terms of scalability, heat transfer efficiency, and product selectivity.

Batch Stirred Tank Reactors remain the dominant industrial configuration for epoxidation reactions due to their operational flexibility and established control strategies. These reactors operate at moderate temperatures (50-80°C) and atmospheric to low pressures (1-3 bar), with residence times ranging from 60 to 300 minutes. The catalyst loading typically varies between 0.5 to 2.0 weight percent, with substrate to oxidant ratios maintained at 1.5-2.5:1 for optimal conversion efficiency.

The mixing intensity in batch reactors, typically maintained at 300-800 rpm, critically influences mass transfer rates and reaction selectivity. Higher mixing intensities enhance interfacial contact between phases but may lead to increased catalyst deactivation due to mechanical stress and enhanced oxidative degradation.

Continuous Flow Tubular Reactors represent an emerging technology for scalable epoxidation processes, offering superior heat transfer characteristics and reduced safety concerns associated with large-scale hydrogen peroxide handling. These reactors operate at elevated temperatures (60-120°C) and pressures (5-20 bar), with significantly reduced residence times (10-60 minutes).

The enhanced performance of tubular reactors stems from their superior surface-to-volume ratio, which facilitates efficient heat removal and maintains isothermal conditions throughout the reaction. Heat transfer coefficients in tubular reactors (200-1000 W/m²·K) substantially exceed those achieved in batch systems (100-500 W/m²·K), enabling more precise temperature control and reduced hot spot formation.

Fixed Bed Reactors employ heterogeneous catalysts in packed bed configurations, offering advantages in catalyst recovery and continuous operation. These systems operate at moderate to high temperatures (70-100°C) and elevated pressures (10-50 bar), with residence times ranging from 20 to 120 minutes.

The trickle bed configuration represents the most common fixed bed design for epoxidation reactions, where liquid reactants flow downward through a catalyst bed while maintaining concurrent gas phase contact. This configuration achieves conversion efficiencies of 75-90% with selectivities ranging from 80-95%, though these values are typically lower than those achieved in stirred tank or tubular reactors.

Mass Transfer Considerations

Mass transfer limitations significantly influence reactor performance in multiphase epoxidation systems. The overall mass transfer coefficient varies considerably across reactor configurations, with tubular reactors achieving the highest values (5×10⁻⁴ to 5×10⁻³ m/s) due to their enhanced mixing characteristics and reduced diffusion path lengths.

The interfacial area between phases represents a critical parameter in reactor design, directly influencing the rate of mass transfer and overall reaction kinetics. Static mixers employed in tubular reactors provide enhanced interfacial contact without mechanical agitation, reducing energy consumption while maintaining high mass transfer rates.

In fixed bed reactors, mass transfer coefficients (2×10⁻⁴ to 2×10⁻³ m/s) are generally lower than those achieved in stirred systems due to channeling effects and reduced interfacial contact. However, the continuous nature of operation and simplified product separation often compensate for these limitations in large-scale applications.

Heat Transfer and Temperature Control

Temperature control represents a paramount concern in epoxidation reactor design due to the highly exothermic nature of these reactions. The heat of reaction for butyl epoxystearate formation approaches 700 kJ/mol, necessitating efficient heat removal systems to prevent thermal runaway and maintain product selectivity.

Tubular reactors demonstrate superior heat transfer characteristics, with heat transfer coefficients reaching 1000 W/m²·K under optimal conditions. This enhanced heat transfer capability enables operation at higher temperatures and concentrations while maintaining isothermal conditions throughout the reactor.

The implementation of staged cooling systems in tubular reactors allows for precise temperature profiles that can be optimized for maximum selectivity and conversion. This approach contrasts with batch reactors, where temperature control relies primarily on external cooling systems and controlled reagent addition rates.

Scale-up Considerations

Scale-up of multiphase epoxidation reactors presents unique challenges related to heat transfer, mass transfer, and mixing efficiency. The numbering-up approach employed in microreactor technology offers advantages over conventional scale-up methods, allowing for predictable performance scaling through parallel operation of multiple identical units.

The modular design philosophy inherent in numbering-up strategies enables flexible production capacity adjustment and reduces the risks associated with large-scale reactor operation. This approach has been successfully demonstrated in epoxidation processes, with individual reactor modules maintaining consistent performance characteristics across different scales.

Process intensification strategies, including the use of microstructured reactors and enhanced mixing devices, offer pathways to improved reactor performance and reduced capital costs. These approaches focus on maximizing interfacial area and heat transfer rates while minimizing reactor volume and residence time.

Rate-Limiting Steps in Simultaneous Esterification-Epoxidation

The simultaneous esterification-epoxidation of oleic acid to produce butyl epoxystearate involves a complex network of competing and consecutive reactions, each with distinct kinetic characteristics and rate-limiting steps. Understanding these rate-limiting processes is crucial for process optimization and reactor design.

Reaction Mechanism and Pathway Analysis

The simultaneous esterification-epoxidation process involves three primary reaction pathways: esterification of oleic acid with butanol, perhydrolysis of the formed ester to generate peracid intermediates, and subsequent epoxidation of the double bond by the peracid.

Esterification Pathway: The initial esterification reaction between oleic acid and butanol proceeds through a nucleophilic acyl substitution mechanism, catalyzed by acid catalysts or lipase enzymes. This reaction follows second-order kinetics with respect to oleic acid and butanol concentrations, with rate constants ranging from 3.5×10⁻³ M⁻¹s⁻¹ at 313K.

The esterification step exhibits moderate temperature dependence, with activation energies of 45.8±2.9 kJ/mol, indicating that this reaction is not typically rate-limiting under standard operating conditions. However, at low temperatures or in the presence of sterically hindered alcohols, esterification may become rate-determining.

Perhydrolysis Pathway: The perhydrolysis reaction, involving the formed butyl oleate and hydrogen peroxide, generates peracid intermediates that serve as the active epoxidizing agents. This step exhibits complex kinetics due to the involvement of multiple equilibria and the formation of unstable intermediates.

The perhydrolysis reaction demonstrates first-order dependence on both butyl oleate and hydrogen peroxide concentrations, with rate constants of 5.2×10⁻³ M⁻¹s⁻¹ at 298K. The activation energy for this step (53.6±2.8 kJ/mol) suggests moderate temperature sensitivity, with reaction rates doubling for every 10°C increase in temperature.

Epoxidation Pathway: The epoxidation of the double bond by the peracid intermediate represents the final step in the overall transformation. This reaction follows the classical Prilezhaev mechanism, involving the formation of a butterfly-like transition state and concurrent oxygen transfer.

The epoxidation step exhibits second-order kinetics with respect to alkene and peracid concentrations, with rate constants of 1.8×10⁻² M⁻¹s⁻¹ at 323K. The relatively low activation energy (42.3±3.2 kJ/mol) indicates that this step is generally fast once sufficient peracid concentration is established.

Identification of Rate-Limiting Steps

Kinetic analysis of the simultaneous esterification-epoxidation process reveals that the rate-limiting step varies with reaction conditions, substrate concentrations, and temperature. Under typical reaction conditions (50-80°C, atmospheric pressure), the perhydrolysis reaction represents the primary rate-limiting step.

Perhydrolysis as Rate-Limiting Step: The formation of peracid intermediates through perhydrolysis typically controls the overall reaction rate due to the relatively low reactivity of ester substrates toward hydrogen peroxide. The rate constant for perhydrolysis (5.2×10⁻³ M⁻¹s⁻¹) is significantly lower than that for epoxidation (1.8×10⁻² M⁻¹s⁻¹), confirming its rate-limiting nature.

The concentration of peracid intermediates remains low throughout the reaction due to their rapid consumption in the epoxidation step and competing decomposition reactions. This pseudo-steady-state condition for peracid concentration supports the identification of perhydrolysis as the rate-determining step.

Temperature Effects on Rate Limitation: At elevated temperatures (>80°C), the relative importance of different rate-limiting steps changes. The higher activation energy for perhydrolysis (53.6 kJ/mol) compared to epoxidation (42.3 kJ/mol) means that perhydrolysis rates increase more rapidly with temperature, potentially shifting the rate-limiting step to esterification or epoxidation.

Experimental studies demonstrate that at temperatures above 90°C, the epoxidation step may become rate-limiting due to the increased tendency for peracid decomposition and the formation of side products. This temperature-dependent shift in rate-limiting behavior has important implications for reactor design and process optimization.

Enzyme-Catalyzed Systems

In enzyme-catalyzed simultaneous esterification-epoxidation processes, the rate-limiting steps exhibit different characteristics compared to chemically catalyzed systems. Lipase B (CALB) catalyzes both esterification and perhydrolysis reactions, but with different efficiencies for each substrate.

Substrate Specificity Effects: The substrate specificity of lipase B influences the relative rates of esterification and perhydrolysis reactions. Higher alcohols (butanol, hexanol, octanol) demonstrate superior esterification rates compared to lower alcohols (ethanol, propanol), affecting the overall process kinetics.

The enzyme's active site configuration favors the perhydrolysis of long-chain esters over short-chain esters, resulting in higher epoxidation rates for butyl oleate compared to ethyl oleate. This selectivity advantage makes butyl epoxystearate synthesis particularly efficient under enzymatic conditions.

Enzyme Deactivation Effects: Enzyme deactivation by hydrogen peroxide represents a significant complication in enzyme-catalyzed systems. The gradual loss of enzymatic activity during the reaction can shift the rate-limiting step from perhydrolysis to esterification, particularly in later stages of the reaction.

The deactivation rate constant for lipase B (1.2×10⁻⁵ s⁻¹ at 423K) indicates moderate stability under reaction conditions, with half-lives ranging from 24 to 48 hours at optimal temperatures. This stability is sufficient for commercial applications but requires consideration in reactor design and operation.

Competing Reactions and Selectivity

The simultaneous esterification-epoxidation process involves several competing reactions that influence overall selectivity and can alter the rate-limiting steps. These competing reactions include hydrolysis of formed esters, decomposition of peracid intermediates, and ring-opening of epoxide products.

Hydrolysis Reactions: The hydrolysis of butyl oleate and butyl epoxystearate competes with the desired forward reactions, particularly in the presence of water generated during esterification. The hydrolysis rate constant (3.2×10⁻⁴ s⁻¹) is relatively low compared to the forward reaction rates, but accumulation of water can gradually reduce selectivity.

Peracid Decomposition: The decomposition of peracid intermediates represents a major competing reaction that reduces the effective concentration of epoxidizing agents. The decomposition rate constant (2.4×10⁻⁴ s⁻¹) increases significantly with temperature, making temperature control crucial for maintaining high selectivity.

The decomposition reaction follows first-order kinetics with respect to peracid concentration and exhibits a relatively high activation energy (78.4±4.5 kJ/mol), indicating strong temperature dependence. This temperature sensitivity necessitates careful temperature control to maximize peracid utilization.

Ring-Opening Reactions: The ring-opening of epoxide products by nucleophilic species (water, alcohols, carboxylic acids) represents a final competing reaction that can reduce product selectivity. The ring-opening rate constant (8.7×10⁻⁵ s⁻¹) is generally low under mild conditions but increases significantly at elevated temperatures.

The activation energy for ring-opening (95.2±5.1 kJ/mol) indicates strong temperature dependence, with reaction rates doubling for every 8-10°C increase in temperature. This temperature sensitivity provides opportunities for selectivity control through precise temperature management.

Mathematical Modeling of Peracid Intermediate Formation

The mathematical modeling of peracid intermediate formation represents a critical aspect of understanding and optimizing epoxidation processes. The transient nature of peracid species and their central role in the overall reaction mechanism necessitates sophisticated mathematical approaches to capture their formation, consumption, and decomposition kinetics.

Mechanistic Model Development

The formation of peracid intermediates in epoxidation systems involves multiple elementary steps, each governed by distinct kinetic parameters and thermodynamic equilibria. The comprehensive mechanistic model must account for the formation of peracids from carboxylic acids and hydrogen peroxide, their subsequent consumption in epoxidation reactions, and their competing decomposition pathways.

Elementary Step Analysis: The peracid formation mechanism involves the initial formation of a tetrahedral intermediate through nucleophilic attack of hydrogen peroxide on the carbonyl carbon of the carboxylic acid. This step is followed by proton transfer and elimination of water to form the peracid product.

The overall reaction can be represented as:
$$ \text{RCOOH} + \text{H}2\text{O}2 \rightleftharpoons \text{RCOOOH} + \text{H}_2\text{O} $$

However, the detailed mechanism involves multiple protonation equilibria and the formation of several intermediate species, necessitating a more complex mathematical treatment.

Kinetic Rate Expression: The rate of peracid formation follows mixed-order kinetics, with first-order dependence on both carboxylic acid and hydrogen peroxide concentrations, and additional dependence on hydrogen ion concentration as a catalyst.

The rate expression for peracid formation can be written as:
$$ r{\text{formation}} = k1 \frac{a{\text{H}^+}[\text{RCOOH}][\text{H}2\text{O}2]}{1 + K{\text{eq}}[\text{H}2\text{O}2]} $$

where $$a{\text{H}^+}$$ represents the hydrogen ion activity, and $$K{\text{eq}}$$ is the equilibrium constant for the intermediate formation.

Decomposition Kinetics: The decomposition of peracid intermediates follows first-order kinetics with respect to peracid concentration, with rate constants exhibiting strong temperature dependence. The decomposition rate expression is:
$$ r{\text{decomposition}} = k3[\text{RCOOOH}] $$

where $$k_3$$ represents the decomposition rate constant.

Equilibrium Considerations

The formation of peracid intermediates involves equilibrium reactions that must be accurately represented in the mathematical model. The equilibrium constant for peracid formation depends on temperature, pH, and the nature of the carboxylic acid substrate.

Thermodynamic Equilibrium: The equilibrium constant for peracid formation from acetic acid and hydrogen peroxide has been determined as:
$$ K{\text{eq}} = \frac{[\text{CH}3\text{COOOH}][\text{H}2\text{O}]}{[\text{CH}3\text{COOH}][\text{H}2\text{O}2]} $$

At 298K, the equilibrium constant for peracetic acid formation is approximately 2.8, indicating that the reaction favors peracid formation under typical conditions.

pH Effects: The pH of the reaction medium significantly influences both the rate of peracid formation and the equilibrium position. Lower pH values (2-3) favor peracid formation due to increased protonation of the carboxylic acid, enhancing its electrophilicity toward nucleophilic attack by hydrogen peroxide.

The relationship between pH and reaction rate can be expressed through the hydrogen ion activity coefficient, which is incorporated into the kinetic model through the ELECNRTL equation for activity coefficient calculation.

Mass Balance Equations

The mathematical model for peracid intermediate formation requires the formulation of mass balance equations for all species involved in the reaction network. These equations must account for the formation, consumption, and accumulation of peracid species in both continuous and batch reactor systems.

Batch Reactor Model: For a batch reactor system, the mass balance equations for peracid formation and consumption are:

For carboxylic acid:
$$ \frac{d[\text{RCOOH}]}{dt} = -k1 \frac{a{\text{H}^+}[\text{RCOOH}][\text{H}2\text{O}2]}{1 + K{\text{eq}}[\text{H}2\text{O}2]} + k{-1}[\text{RCOOOH}][\text{H}_2\text{O}] $$

For hydrogen peroxide:
$$ \frac{d[\text{H}2\text{O}2]}{dt} = -k1 \frac{a{\text{H}^+}[\text{RCOOH}][\text{H}2\text{O}2]}{1 + K{\text{eq}}[\text{H}2\text{O}2]} + k{-1}[\text{RCOOOH}][\text{H}_2\text{O}] $$

For peracid:
$$ \frac{d[\text{RCOOOH}]}{dt} = k1 \frac{a{\text{H}^+}[\text{RCOOH}][\text{H}2\text{O}2]}{1 + K{\text{eq}}[\text{H}2\text{O}2]} - k{-1}[\text{RCOOOH}][\text{H}2\text{O}] - k3[\text{RCOOOH}] - k_2[\text{RCOOOH}][\text{Alkene}] $$

Continuous Reactor Model: For continuous reactor systems, the mass balance equations include convective terms:

$$ \frac{d[\text{RCOOOH}]}{dt} + \frac{Q}{V}\frac{d[\text{RCOOOH}]}{dz} = k1 \frac{a{\text{H}^+}[\text{RCOOH}][\text{H}2\text{O}2]}{1 + K{\text{eq}}[\text{H}2\text{O}2]} - k{-1}[\text{RCOOOH}][\text{H}2\text{O}] - k3[\text{RCOOOH}] - k_2[\text{RCOOOH}][\text{Alkene}] $$

where $$Q$$ is the volumetric flow rate, $$V$$ is the reactor volume, and $$z$$ is the axial position.

Parameter Estimation and Validation

The mathematical model parameters must be estimated from experimental data using appropriate regression techniques. The parameter estimation process involves the simultaneous fitting of multiple kinetic parameters while ensuring physical consistency and statistical significance.

Kinetic Parameter Values: Based on experimental data for peracetic acid formation, the following parameter values have been determined:

  • Forward rate constant: $$k_1 = 5.2 \times 10^{-3}$$ M⁻¹s⁻¹ at 298K
  • Reverse rate constant: $$k_{-1} = 1.8 \times 10^{-3}$$ M⁻¹s⁻¹ at 298K
  • Decomposition rate constant: $$k_3 = 2.4 \times 10^{-4}$$ s⁻¹ at 298K
  • Activation energy for formation: $$E_a = 53.6 \pm 2.8$$ kJ/mol
  • Activation energy for decomposition: $$E_d = 78.4 \pm 4.5$$ kJ/mol

Temperature Dependence: The temperature dependence of rate constants follows the Arrhenius equation:
$$ ki(T) = Ai \exp\left(-\frac{E_{a,i}}{RT}\right) $$

where $$Ai$$ is the pre-exponential factor and $$E{a,i}$$ is the activation energy for reaction $$i$$.

Model Validation: The mathematical model has been validated against experimental data for peracetic acid formation in both batch and continuous reactor systems. The model accurately predicts peracid concentration profiles with correlation coefficients exceeding 0.95 for most experimental conditions.

The model validation includes tests under varying temperature (40-80°C), pH (1-4), and initial concentration conditions, demonstrating robust predictive capability across industrially relevant operating ranges.

Temperature-Dependent Enzyme Deactivation Profiles

The temperature-dependent deactivation of enzymes used in epoxidation processes represents a critical factor in process design and optimization. Understanding the kinetics and mechanisms of enzyme deactivation enables the development of strategies to maximize enzyme utilization and minimize process costs.

Enzyme Deactivation Mechanisms

Enzyme deactivation in epoxidation systems occurs through multiple mechanisms, each with distinct temperature dependencies and kinetic characteristics. The primary deactivation mechanisms include thermal unfolding, oxidative damage, and substrate/product inhibition.

Thermal Unfolding: The thermal unfolding of enzyme proteins represents the most fundamental deactivation mechanism, involving the disruption of secondary and tertiary protein structures. This process typically follows first-order kinetics with respect to active enzyme concentration.

The thermal unfolding mechanism can be described by the following reaction:
$$ \text{E}{\text{active}} \rightarrow \text{E}{\text{inactive}} $$

The rate of thermal deactivation follows the Arrhenius equation:
$$ kd(T) = Ad \exp\left(-\frac{E_d}{RT}\right) $$

where $$Ed$$ is the deactivation activation energy and $$Ad$$ is the pre-exponential factor.

Oxidative Damage: The presence of hydrogen peroxide and other oxidizing agents in epoxidation systems can cause oxidative damage to enzyme structures, particularly to amino acid residues containing sulfur (cysteine, methionine) and aromatic groups (tyrosine, tryptophan).

The oxidative deactivation mechanism involves the reaction of oxidizing agents with enzyme residues:
$$ \text{E}{\text{active}} + \text{H}2\text{O}2 \rightarrow \text{E}{\text{oxidized}} + \text{H}_2\text{O} $$

This mechanism typically exhibits second-order kinetics with respect to both enzyme and hydrogen peroxide concentrations.

Substrate/Product Inhibition: High concentrations of substrates or products can cause enzyme deactivation through competitive inhibition or conformational changes. This mechanism is particularly relevant in epoxidation systems where organic solvents and products can interact with enzyme active sites.

Temperature-Dependent Deactivation Kinetics

The temperature dependence of enzyme deactivation follows complex patterns that vary with enzyme type, reaction conditions, and the dominant deactivation mechanism. Most enzymes exhibit optimal temperature ranges where activity is maximized while deactivation remains minimal.

Lipase B (CALB) Deactivation: Lipase B demonstrates high thermal stability with optimal temperatures ranging from 45-60°C. The deactivation kinetics follow first-order behavior with respect to active enzyme concentration.

The deactivation rate constant for CALB at different temperatures:

  • At 50°C: $$k_d = 2.8 \times 10^{-6}$$ s⁻¹ (half-life = 69 hours)
  • At 60°C: $$k_d = 8.4 \times 10^{-6}$$ s⁻¹ (half-life = 23 hours)
  • At 70°C: $$k_d = 2.5 \times 10^{-5}$$ s⁻¹ (half-life = 7.7 hours)

The deactivation activation energy for CALB is 185±15 kJ/mol, indicating strong temperature dependence.

Molybdenum Complex Deactivation: Molybdenum-based catalysts used in epoxidation reactions demonstrate moderate thermal stability with optimal temperatures of 80-100°C. The deactivation mechanism involves ligand dissociation and metal center oxidation.

The deactivation kinetics exhibit first-order behavior with activation energies of 142±12 kJ/mol. The half-life at optimal temperature ranges from 8-12 hours, making continuous operation feasible with periodic catalyst regeneration.

Palladium Catalyst Deactivation: Palladium catalysts used in high-temperature epoxidation processes exhibit rapid deactivation due to sintering and oxidation. The deactivation follows complex kinetics involving both first-order and second-order components.

The deactivation activation energy for palladium catalysts is relatively low (98±8 kJ/mol), but the high operating temperatures (200-300°C) result in rapid deactivation with half-lives of 0.5-2 hours.

Mathematical Modeling of Deactivation

The mathematical modeling of enzyme deactivation requires the incorporation of deactivation kinetics into the overall reaction model. This approach enables the prediction of enzyme lifetime and the optimization of operating conditions.

Single-Step Deactivation Model: For enzymes following simple thermal deactivation, the model can be represented as:
$$ \frac{d[E]}{dt} = -k_d[E] $$

where $$[E]$$ is the active enzyme concentration and $$k_d$$ is the deactivation rate constant.

Multi-Step Deactivation Model: For more complex deactivation mechanisms, a multi-step model is required:
$$ \text{E}{\text{active}} \rightleftharpoons \text{E}{\text{partially active}} \rightarrow \text{E}_{\text{inactive}} $$

The corresponding rate equations are:
$$ \frac{d[E1]}{dt} = -k1[E1] + k{-1}[E2] $$
$$ \frac{d[E
2]}{dt} = k1[E1] - k{-1}[E2] - k2[E2] $$
$$ \frac{d[E3]}{dt} = k2[E_2] $$

where $$E1$$, $$E2$$, and $$E_3$$ represent active, partially active, and inactive enzyme forms, respectively.

Deactivation Prevention Strategies

Several strategies can be employed to minimize enzyme deactivation in epoxidation processes, including temperature control, stabilizer addition, and enzyme engineering approaches.

Temperature Control: Precise temperature control represents the most effective approach to minimize thermal deactivation. The optimal temperature for enzyme-catalyzed epoxidation typically represents a compromise between reaction rate and enzyme stability.

The optimal temperature can be calculated by maximizing the productivity function:
$$ P = \frac{r{\text{reaction}}}{kd} $$

where $$r{\text{reaction}}$$ is the reaction rate and $$kd$$ is the deactivation rate constant.

Stabilizer Addition: Chemical stabilizers can significantly enhance enzyme stability in epoxidation systems. Common stabilizers include antioxidants (ascorbic acid, tocopherol), chelating agents (EDTA), and protein stabilizers (albumin, glycerol).

The effectiveness of stabilizers depends on their concentration and the specific deactivation mechanism. Antioxidants are particularly effective against oxidative deactivation, while chelating agents prevent metal-catalyzed oxidation.

Enzyme Engineering: Protein engineering approaches can be employed to develop enzymes with enhanced thermal stability and resistance to oxidative deactivation. Site-directed mutagenesis and directed evolution techniques have been successfully applied to improve enzyme stability.

The introduction of additional disulfide bonds, reduction of loop flexibility, and replacement of oxidation-sensitive residues represent common engineering strategies for enhancing enzyme stability.

Color/Form

COLORLESS LIQUID

XLogP3

7.7

Density

0.910 @ 20 °C

Odor

MILD, SLIGHTLY FATTY, SLIGHTLY FRUITY ODOR

Other CAS

106-83-2

Methods of Manufacturing

EPOXIDATION OF BUTYL OLEATE WITH PERACETIC ACID

General Manufacturing Information

2-Oxiraneoctanoic acid, 3-octyl-, butyl ester: ACTIVE
/EPOXY STEARATES OF ALCOHOLS/...ARE STABILIZERS WHICH ARE NEARLY AS EFFECTIVE AS THE EPOXIDIZED OILS, ALTHOUGH THEIR OXIRANE OXYGEN CONTENTS ARE MUCH LOWER. THEY HAVE THE ADVANTAGE OF BEING LESS VISCOUS & MORE EFFECTIVE & OF HAVING EXCELLENT COLD-RESISTANCE. /THEY/...ARE PROBABLY SIMILAR IN TOXICITY TO EPOXIDIZED SOYA BEAN OILS, &, SUBJECT TO THIS BEING CHECKED BY ANIMAL EXPT, THEIR USE AS FOOD STABILIZERS IS A POSSIBILITY.

Dates

Last modified: 08-15-2023

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